molecular formula C14H19N3O3 B2915903 methyl 7-(3-ethylureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448058-69-2

methyl 7-(3-ethylureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2915903
CAS No.: 1448058-69-2
M. Wt: 277.324
InChI Key: POKGZHWZEUQUHM-UHFFFAOYSA-N
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Description

Methyl 7-(3-ethylureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a tetrahydroisoquinoline derivative featuring a methyl ester at position 2 and a 3-ethylureido substituent at position 5.

Properties

IUPAC Name

methyl 7-(ethylcarbamoylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-3-15-13(18)16-12-5-4-10-6-7-17(14(19)20-2)9-11(10)8-12/h4-5,8H,3,6-7,9H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKGZHWZEUQUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC2=C(CCN(C2)C(=O)OC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-(3-ethylureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor, such as an ortho-aminophenol derivative, under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. These methods ensure the efficient production of high-purity material while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-(3-ethylureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be achieved using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of corresponding quinones or carboxylic acids.

  • Reduction: Production of reduced isoquinolines or amines.

  • Substitution: Introduction of various alkyl or aryl groups at specific positions on the isoquinoline ring.

Scientific Research Applications

This compound has found applications in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable tool in drug discovery, organic synthesis, and molecular biology studies. Researchers have explored its potential as a building block for the synthesis of bioactive molecules and its use in studying biological pathways and targets.

Mechanism of Action

The mechanism by which methyl 7-(3-ethylureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. Further research is needed to elucidate the precise mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Substituent Diversity

The 7-position of tetrahydroisoquinoline derivatives is a key modification site, influencing physicochemical and biological properties. Below is a comparative analysis of substituents, molecular weights, and synthetic yields:

Compound Name (Position 7 Substituent) Molecular Formula Molecular Weight (g/mol) Synthesis Method Yield (%) Key Features
Methyl 7-(3-ethylureido)-... (target) C₁₄H₁₇N₃O₃ 275.3 Likely via urea coupling - Ureido group for H-bonding
tert-Butyl 7-(2-methoxyphenyl)-... (7a) C₂₁H₂₃NO₃ 337.4 General Procedure A 57 Aromatic, lipophilic
Methyl 7-(cyclopropanecarboxamido)-... C₁₅H₁₈N₂O₃ 274.3 Amide coupling - Rigid cyclopropane, moderate polarity
tert-Butyl 7-(2-hydroxybenzyl)-... (7b) C₂₀H₂₁NO₃ 323.4 General Procedure A 53 Phenolic hydroxyl, polar
Methyl 7-(4-methoxy-2-methylphenylsulfonamido)-... C₁₉H₂₂N₂O₅S 390.5 Sulfonylation - Sulfonamide (high polarity)

Key Observations:

  • Substituent Effects on Polarity: Ureido and sulfonamido groups enhance polarity compared to methoxy or benzyl substituents, impacting solubility and membrane permeability.
  • Synthetic Accessibility: Yields for tert-butyl derivatives (e.g., 7a: 57%, 7b: 53%) suggest moderate efficiency in Suzuki coupling reactions , whereas urea/amide couplings (as inferred for the target compound) may require optimization.

Physicochemical and Functional Comparisons

  • Hydrogen-Bonding Capacity: The target compound’s ureido group offers two H-bond donors and one acceptor, superior to carboxamido (1 donor, 1 acceptor) or sulfonamido (1 donor, 2 acceptors) groups . Phenolic hydroxyl (7b) provides one H-bond donor but may reduce metabolic stability .
  • Trifluoromethylbenzyl substituents (7c, ) add electronegativity and lipophilicity, contrasting with the polar ureido motif.

Biological Activity

Methyl 7-(3-ethylureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound derived from the isoquinoline family, known for its diverse biological activities. This article explores its pharmacological properties, focusing on its antitumor, neuroprotective, and antioxidant effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₃H₁₅N₃O₃
  • Molecular Weight : 253.28 g/mol

The structural formula can be represented as follows:

\text{C}_1_3\text{H}_{15}\text{N}_3\text{O}_3

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study conducted on Ehrlich Ascites Carcinoma (EAC) cells demonstrated that the compound effectively reduced tumor cell viability by up to 100% in treated mice compared to controls. The study utilized various methodologies, including:

  • Molecular Docking : To predict interactions with cancer-related receptors.
  • Histopathological Examination : To assess organ health post-treatment.

The results suggested that the compound induces apoptosis in cancer cells while maintaining liver and kidney function, indicating a favorable safety profile for potential therapeutic use .

Neuroprotective Effects

In another study focused on neuroprotection, the compound was tested against neurotoxic agents in vitro. The findings showed that it significantly inhibited cell death in neuronal cell lines (HEK293 and L02), with lower toxicity compared to established neuroprotective agents like Agomelatine. The inhibition rates were reported as follows:

CompoundHEK293 Cell Inhibition (%)L02 Cell Inhibition (%)
This compound10.313.7
Agomelatine47.541.8

These results highlight the potential of this compound as a safer alternative for neuroprotection .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated through various assays measuring total antioxidant capacity (TAC) in liver and kidney tissues. The compound demonstrated significant antioxidant activity, contributing to its overall protective effects against oxidative stress-induced damage in cellular models .

Case Studies and Research Findings

  • Antitumor Efficacy Study :
    • Objective : To evaluate the efficacy against EAC.
    • Methodology : Treatment of EAC-bearing mice with varying doses of the compound.
    • Results : Complete tumor cell viability reduction; no significant adverse effects on liver and kidney functions.
  • Neuroprotection Assessment :
    • Objective : To assess protective effects on neuronal cells.
    • Methodology : In vitro assays using HEK293 and L02 cell lines.
    • Results : Lower inhibition rates compared to Agomelatine indicate a better safety profile.

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